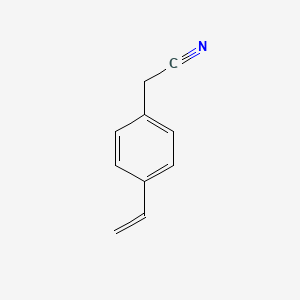

(4-Vinylphenyl)acetonitrile

CAS No.:

Cat. No.: VC14447981

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N |

|---|---|

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 2-(4-ethenylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |

| Standard InChI Key | DUIIPHYNGUDOIM-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=C(C=C1)CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(4-Vinylphenyl)acetonitrile (CAS 1592-11-6) features a benzene ring substituted at the para position with both vinyl () and acetonitrile () groups . Its IUPAC name, 2-(4-vinylphenyl)acetonitrile, reflects this substitution pattern. The compound exists as a colorless to pale yellow liquid at room temperature, with predicted density values of 1.038±0.06 g/cm³ based on structurally analogous compounds .

Spectroscopic and Physical Properties

While direct spectroscopic data for (4-Vinylphenyl)acetonitrile remains limited, insights can be extrapolated from related nitriles. The nitrile group typically exhibits a strong infrared absorption band near 2240 cm⁻¹, while the vinyl group shows characteristic signals at δ 5.2–5.8 ppm (CH₂=CH₂ protons) and δ 6.6–7.2 ppm (aromatic protons) . The compound’s boiling point under reduced pressure (15 Torr) is estimated at 132–137°C based on its (4-Vinylphenyl)methanol analog .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | |

| Average mass | 143.189 g/mol |

| Monoisotopic mass | 143.0735 g/mol |

| Density (predicted) | 1.038±0.06 g/cm³ |

| Boiling point (15 Torr) | 132–137°C |

Synthetic Methodologies

Cyanation of Benzyl Halides

The patent US2783265A details a general method for arylacetonitrile synthesis via nucleophilic substitution of benzyl chlorides with alkali metal cyanides . While the patent specifically describes 3-methoxy-4-ethoxy phenylacetonitrile production, the methodology applies to (4-Vinylphenyl)acetonitrile through substitution of 4-vinylbenzyl chloride:

Critical reaction parameters include:

-

Catalyst: 0.5–2.5 wt% N,N-dialkyl cyclohexylamine (e.g., N,N-dimethyl cyclohexylamine)

-

Solvent system: Water-immiscible organic solvent (e.g., monochlorobenzene) with aqueous cyanide solution

Table 2: Optimized reaction conditions from patent data

| Parameter | Optimal Range |

|---|---|

| Reaction time | 1–2 hours |

| Cyanide:Halide ratio | 1.05:1 molar |

| Catalyst loading | 1.0–2.5 wt% |

| Yield | 75–85% |

Purification and Workup

Post-reaction processing involves:

-

Phase separation: Organic layer (product + solvent) vs. aqueous layer (NaCl, excess NaCN)

-

Washing: Three successive water washes at 60°C to remove residual amines

-

Distillation: Two-stage vacuum distillation (<15 mmHg) to recover solvent and isolate product

-

Cyanide neutralization: Ferrous sulfate treatment of aqueous waste streams

Applications in Polymer Science

Monomer for Radical Polymerization

The vinyl group enables (4-Vinylphenyl)acetonitrile’s participation in radical polymerization, though challenges exist. Studies on 4-vinylguaiacol derivatives show that electron-withdrawing nitrile groups may accelerate polymerization kinetics while increasing chain transfer reactions . Protective strategies for the nitrile group during polymerization remain an active research area.

Functional Materials Development

Potential applications include:

-

Conductive polymers: Nitrile groups enhance dipole-dipole interactions, potentially improving charge transport in polyacetylene derivatives

-

Coordination polymers: The nitrile moiety can coordinate to transition metals (e.g., Pd, Cu) for catalytic frameworks

-

Crosslinking agents: Vinyl and nitrile groups enable dual crosslinking via radical and nucleophilic mechanisms

Recent Advances and Future Directions

Continuous Flow Synthesis

Recent patent analysis suggests that transitioning from batch to continuous flow reactors could improve yield (projected 90–95%) and reduce cyanide exposure risks . Microreactor technology may enhance mass transfer in biphasic reaction systems.

Biobased Production Routes

Emerging research on 4-vinylguaiacol biosynthesis from lignin derivatives hints at potential sustainable routes to (4-Vinylphenyl)acetonitrile via enzymatic decarboxylation and cyanation .

Advanced Material Applications

Ongoing studies explore its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume